REACTION_CXSMILES
|
[F:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[NH:13][C:14](=[O:21])[NH:15]C(OCC)=O)=O>CN(C)C=O>[F:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]1[C:6]2[C:7](=[CH:8][CH:9]=[C:10]([Cl:12])[CH:11]=2)[NH:13][C:14](=[O:21])[N:15]=1
|
Name
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Ethyl 4-(2-(o-fluorobenzoyl)-4-chlorophenyl)-allophanate
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Quantity
|
50 mg
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Type
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reactant
|
Smiles
|
FC1=C(C(=O)C2=C(C=CC(=C2)Cl)NC(NC(=O)OCC)=O)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was heated to the reflux temperature to deposit crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=NC(NC2=CC=C(C=C12)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |